1,1,1-Trimethyl-N-(triphenyl-lambda~5~-phosphanylidene)silanesulfonamide
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Overview
Description
1,1,1-Trimethyl-N-(triphenyl-lambda~5~-phosphanylidene)silanesulfonamide is an organic compound with the molecular formula C21H24NPSi. It is known for its unique structure, which includes a phosphoranylidene group bonded to a silanesulfonamide moiety. This compound is used as an organic building block in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(triphenyl-lambda~5~-phosphanylidene)silanesulfonamide typically involves the reaction of triphenylphosphine with trimethylsilyl chloride in the presence of a base, such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-N-(triphenyl-lambda~5~-phosphanylidene)silanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trimethyl-N-(triphenyl-lambda~5~-phosphanylidene)silanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyl-N-(triphenyl-lambda~5~-phosphanylidene)silanesulfonamide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphoranylidene group can participate in various bonding interactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- N1-(1,1,1-triphenyl-lambda~5~-phosphanylidene)-3,5-di(trifluoromethyl)aniline
- 3-[(1,1,1-Triphenyl-λ~5~-phosphanylidene)amino]-1H-inden-1-one
Uniqueness
1,1,1-Trimethyl-N-(triphenyl-lambda~5~-phosphanylidene)silanesulfonamide is unique due to its combination of a phosphoranylidene group with a silanesulfonamide moiety. This structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable in various chemical syntheses and research applications.
Properties
CAS No. |
192653-93-3 |
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Molecular Formula |
C21H24NO2PSSi |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[diphenyl(trimethylsilylsulfonylimino)-λ5-phosphanyl]benzene |
InChI |
InChI=1S/C21H24NO2PSSi/c1-27(2,3)26(23,24)22-25(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
NAKKLBQFNRFMAV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)S(=O)(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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